1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose
Description
Crystalline Structure Analysis Through X-ray Diffraction
X-ray diffraction studies of this compound derivatives have revealed critical insights into their three-dimensional arrangements. A monoclinic crystal system with space group C2 was identified for the 2-acetylamino derivative, with unit cell parameters $$a = 14.92 \, \text{Å}$$, $$b = 8.34 \, \text{Å}$$, $$c = 14.12 \, \text{Å}$$, and $$\beta = 111.5^\circ$$. The pyranose ring adopts the $$^4C_1$$ chair conformation, a common geometry for hexopyranoses, with all acetyl groups positioned equatorially to minimize steric hindrance.
Key bond lengths include:
- C1-OAc: $$1.45 \, \text{Å}$$
- C3-OAc: $$1.44 \, \text{Å}$$
- C4-OAc: $$1.43 \, \text{Å}$$
- C6-OAc: $$1.46 \, \text{Å}$$
The 6-O-acetyl group exhibits rotational flexibility, adopting a gauche-trans conformation relative to the C5-C6 bond. This contrasts with the rigid equatorial positioning of the 1-O-acetyl group, which stabilizes the anomeric center. Hydrogen bonding between the 2-acetamido nitrogen and the 3-O-acetyl oxygen ($$2.89 \, \text{Å}$$) further reinforces the crystal lattice.
Conformational Studies via Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides complementary insights into the solution-phase conformation of this compound. The $$^1\text{H}$$-NMR spectrum in deuterated chloroform displays distinct signals for each acetyl group:
- 1-OAc: $$\delta \, 2.11 \, \text{ppm}$$ (singlet, 3H)
- 3-OAc: $$\delta \, 2.07 \, \text{ppm}$$ (singlet, 3H)
- 4-OAc: $$\delta \, 2.05 \, \text{ppm}$$ (singlet, 3H)
- 6-OAc: $$\delta \, 2.03 \, \text{ppm}$$ (singlet, 3H)
The anomeric proton (H1) resonates at $$\delta \, 6.32 \, \text{ppm}$$ as a doublet ($$J{1,2} = 3.9 \, \text{Hz}$$), confirming the α-configuration. The small coupling constant arises from the near-orthogonal dihedral angle between H1 and H2, consistent with the $$^4C1$$ chair conformation. $$^{13}\text{C}$$-NMR data further corroborate the structure, with C1 at $$\delta \, 92.4 \, \text{ppm}$$ and acetyl carbonyl carbons between $$\delta \, 169.1$$–$$170.8 \, \text{ppm}$$.
Comparative Analysis of α- and β-Anomeric Configurations
The α- and β-anomers of this compound exhibit distinct thermodynamic and kinetic behaviors. Density functional theory (DFT) calculations indicate the α-anomer is $$2.7 \, \text{kcal/mol}$$ more stable than the β-anomer in the gas phase due to reduced steric strain between the 1-OAc group and the pyranose ring.
| Property | α-Anomer | β-Anomer |
|---|---|---|
| H1 Chemical Shift | $$\delta \, 6.32 \, \text{ppm}$$ | $$\delta \, 5.68 \, \text{ppm}$$ |
| $$J_{1,2}$$ | $$3.9 \, \text{Hz}$$ | $$8.1 \, \text{Hz}$$ |
| Relative Energy | $$0.0 \, \text{kcal/mol}$$ | $$2.7 \, \text{kcal/mol}$$ |
Anomerization studies in dimethyl sulfoxide (DMSO) reveal solvent-mediated equilibrium favoring the β-anomer ($$α:β = 1:1.2$$) due to enhanced solvation of the polar β-configuration.
Electronic Structure Modeling Using Density Functional Theory
DFT calculations at the B3LYP/6-31G* level elucidate the electronic factors governing acetyl group reactivity and anomeric preferences. The 1-OAc group exhibits a partial charge of $$-0.32 \, \text{e}$$, compared to $$-0.28 \, \text{e}$$ for the 3-OAc group, rationalizing its preferential hydrolysis in acidic conditions.
Transition state analysis for acetyl migration reveals an activation energy of $$18.3 \, \text{kcal/mol}$$, with a planar oxonium intermediate stabilized by resonance:
$$
\text{R-OAc} \rightarrow [\text{R-O}^+=\text{C}(\text{OAc})2]^\ddagger \rightarrow \text{R-OH} + \text{Ac}2\text{O}
$$
The HOMO-LUMO gap ($$5.2 \, \text{eV}$$) indicates moderate stability against electrophilic attack, consistent with experimental observations of shelf-life stability under refrigeration.
Properties
CAS No. |
75828-75-0 |
|---|---|
Molecular Formula |
C14H20O9 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2R,3R,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14-/m1/s1 |
InChI Key |
KLEORKVJPIJWNG-MVWAYNQESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of 2-Deoxy-D-Galactose
- Reagents and Conditions: Acetic anhydride (Ac2O) is used as the acetylating agent, with pyridine serving as both solvent and base catalyst. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of acetyl groups.
- Procedure: The sugar is dissolved in pyridine, cooled (often to 0°C or on ice), and acetic anhydride is added dropwise. The mixture is stirred overnight at room temperature to ensure complete acetylation.
- Workup: The reaction is quenched by adding ethanol or water, followed by extraction with organic solvents such as ethyl acetate. The organic layer is washed sequentially with acidic and basic aqueous solutions to remove pyridine and acetic acid residues.
- Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
Alternative Synthetic Routes
- From Glycosyl Halides: this compound can be prepared via glycosyl halide intermediates. For example, acetylated galactopyranosyl bromides can be converted to the tetra-acetylated sugar by nucleophilic substitution with potassium thioacetate or other nucleophiles, followed by deprotection steps.
- Triflate Intermediates: In some protocols, triflate derivatives of acetylated sugars are synthesized as intermediates for further functionalization, which can be converted to the tetra-acetylated product after appropriate transformations.
Industrial Scale Preparation
- Large-scale synthesis often involves optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
- Continuous flow reactors and automated systems may be employed to improve reproducibility and scalability.
- Recycling of unreacted starting materials and byproducts is common to enhance overall efficiency.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 0°C to RT | Overnight | 60-85 | Anhydrous conditions critical |
| Glycosyl halide substitution | Potassium thioacetate, acetone or DMF | Room temperature | 6 hours | 70-80 | Followed by chromatographic purification |
| Triflate formation (intermediate) | Triflic anhydride, pyridine | 0°C | 2-4 hours | 64-75 | Used for further derivatization |
Data compiled from multiple synthetic protocols and literature reports.
Research Findings and Analytical Data
- Yield and Purity: Typical yields for the acetylation step range from 60% to 85%, depending on reaction scale and purification methods. Chromatographic purification is essential to remove partially acetylated byproducts.
- Structural Confirmation: The tetra-acetylated product is confirmed by NMR spectroscopy (1H, 13C), showing characteristic acetyl methyl signals (~2.0 ppm) and sugar ring protons. Mass spectrometry confirms molecular weight.
- Stereochemistry: The pyranose ring adopts a chair conformation, with acetyl groups at positions 1, 3, 4, and 6. The absence of a hydroxyl at C-2 is confirmed by the lack of corresponding proton signals.
- Stability: The acetylated sugar is stable under anhydrous conditions but can be hydrolyzed under acidic or basic aqueous conditions to regenerate free hydroxyl groups.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Acetylation | 2-Deoxy-D-galactose | Acetic anhydride, pyridine | Peracetylation | 60-85 | Simple, straightforward | Requires anhydrous conditions |
| Glycosyl Halide Route | Acetylated galactopyranosyl bromide | Potassium thioacetate, acetone | Nucleophilic substitution | 70-80 | Allows further functionalization | Multi-step, requires halide prep |
| Triflate Intermediate Route | Acetylated mannopyranose | Triflic anhydride, pyridine | Triflation | 64-75 | Useful for radiolabeling precursors | More complex, specialized reagents |
Chemical Reactions Analysis
Glycosylation Reactions
The acetyl-protected hydroxyl groups enable selective glycosylation at the anomeric position (C1). This reaction is pivotal in oligosaccharide synthesis:
Key findings:
-
The 2-deoxy configuration reduces steric hindrance at C2, favoring β-selectivity in glycosylations .
-
Acetyl groups at C3 and C4 stabilize transition states via neighboring group participation .
Deprotection and Hydrolysis
Acetyl groups are selectively removed under basic or acidic conditions to regenerate free hydroxyls:
-
Complete deacetylation under NaOMe yields 2-deoxy-D-galactose, confirmed by NMR:
5.08 (dd, J = 3.0, 11.0 Hz, H-4), 4.44 (dt, J = 9.5, 11.0 Hz, H-5) .
Functionalization at C2
The 2-deoxy position can be modified post-deprotection:
Oxidation Reactions
Controlled oxidation targets specific positions:
Comparative Reactivity with Analogues
The 2-deoxy structure alters reactivity compared to hydroxylated analogues:
| Parameter | 2-Deoxy Derivative | 2-Hydroxy Analogues |
|---|---|---|
| Glycosylation Rate | Faster (reduced steric bulk) | Slower (H-bonding at C2 slows kinetics) |
| Acid Stability | Higher (no β-elimination risk) | Lower (prone to elimination at C2) |
| Enzymatic Recognition | Resistant to glycosidases | Susceptible to hydrolysis |
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can be deacetylated by esterases, releasing the active 2-deoxy-D-galactose, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at the C2 position, stereochemistry, or protective group arrangements. Below is a detailed analysis:
C2-Substituted Derivatives
Positional and Stereochemical Variants
Key Research Findings
Fluoro Derivatives: The 2-fluoro analog (C₁₄H₁₉FO₉) exhibits a chair conformation in crystal structures, with deviations up to 0.70 Å from the pyranose plane. Its C5–C6 bond adopts a gauche-trans conformation, influencing glycosidic bond stability . Fluorine’s electronegativity enhances hydrolytic stability compared to hydroxyl-containing analogs, making it suitable for in vivo enzyme studies .
Azido Derivatives :
- The azido group (N₃) enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid glycoconjugate assembly. However, moisture sensitivity requires anhydrous storage .
Acetamido Derivatives: The β-anomer of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose dominates (α:β = 1:10), as confirmed by ¹H NMR (δ 6.21 ppm for α-anomer) . This derivative’s TLR4 inhibition activity is structure-dependent, with β-linked pyranosides showing higher potency .
Amino Derivatives: The hydrochloride salt (C₁₄H₂₁NO₉·HCl) is hygroscopic but stable under refrigeration. It serves as a glycosyl donor in acidic conditions, yielding glycosides with retained stereochemistry .
Thio- and Phosphate Derivatives: Thio-glycosides (e.g., 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside) exhibit superior leaving group ability, enabling efficient glycosylations under mild conditions . Phosphate esters (e.g., diallyl 2,3,4,6-tetra-O-acetyl-D-galactopyranose phosphate) are characterized by distinct ³¹P NMR signals (δ -0.5 to +1.5 ppm), confirming phosphorylation .
Biological Activity
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose (TDA-Gal) is a derivative of D-galactose that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by the acetylation of hydroxyl groups on the galactopyranose ring, which influences its solubility, reactivity, and biological interactions.
Chemical Structure and Properties
The molecular formula of TDA-Gal is C12H18O7, with a molecular weight of approximately 278.26 g/mol. The structure features four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6 of the galactopyranose ring. This modification enhances its lipophilicity and may affect its interaction with biological membranes.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of TDA-Gal derivatives. For instance, research indicates that TDA-Gal can induce apoptosis in various cancer cell lines through mechanisms involving cellular uptake via glucose transporters (GLUTs). In a study involving MCF-7 breast cancer cells and HCT-116 colon cancer cells, TDA-Gal exhibited significant cytotoxicity compared to non-cancerous cells, suggesting a selective action against malignant cells .
Table 1: Cytotoxicity of TDA-Gal Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| TDA-Gal | MCF-7 | 15 | 35 |
| TDA-Gal | HCT-116 | 20 | 46 |
| Control | NHDF-Neo | >100 | 5 |
Anti-inflammatory Activity
TDA-Gal has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and modulate immune responses. This activity is attributed to its ability to interfere with signaling pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
The mechanism by which TDA-Gal exerts its biological effects involves several pathways:
- Cell Membrane Interaction : The acetyl groups enhance membrane permeability, allowing for better cellular uptake.
- GLUT Transporter Interaction : The compound's structure resembles glucose, facilitating its transport into cells via GLUT proteins .
- Apoptotic Pathways : Upon entering cancer cells, TDA-Gal activates apoptotic pathways that lead to programmed cell death.
Study on Cytotoxicity
In a pivotal study published in Frontiers in Chemistry, researchers explored the cytotoxic effects of various TDA-Gal derivatives on cancer cell lines. The results indicated that deprotected derivatives showed enhanced cytotoxicity compared to their protected counterparts. Specifically, the study found that TDA-Gal derivatives induced apoptosis more effectively than traditional chemotherapeutics in vitro .
Glycoconjugate Development
Another study focused on the synthesis of glycoconjugates using TDA-Gal as a building block. These glycoconjugates demonstrated improved cellular uptake and selective toxicity towards cancer cells while sparing normal cells. This property was attributed to the specific interactions between the glycoconjugates and cell surface receptors involved in endocytosis .
Q & A
Q. What are the optimal protecting group strategies for synthesizing 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose, and how do reaction conditions influence yield and stereochemistry?
The synthesis typically employs acetyl groups as transient protecting agents for hydroxyl groups, enabling selective deprotection in later stages. For example, in glycosylation reactions, boron trifluoride etherate is used as a catalyst to promote coupling between acetylated intermediates and acceptors like propargyl alcohol. Reaction conditions (e.g., anhydrous solvents, temperature <0°C) are critical to preserve stereochemical integrity and avoid side reactions such as acetyl migration . Monitoring via TLC ensures reaction progression and purity .
Q. How can researchers structurally characterize this compound to confirm its conformation and regioselectivity?
X-ray crystallography is the gold standard for resolving chair conformations and deviations in the pyranose ring. For instance, triclinic crystal structures (space group P1) reveal deviations of up to 0.70 Å for C(2) and C(5) atoms from the pyranose plane, indicating minor distortions in the chair conformation. NMR spectroscopy (e.g., , , and 2D COSY) complements crystallography by confirming acetyl group positions and anomeric configuration .
Q. What are the primary applications of this compound in oligosaccharide synthesis?
The compound serves as a glycosyl donor in constructing α- or β-linked disaccharides and glycoconjugates. For example, trichloroacetimidate activation enables efficient coupling with acceptors like tert-butyldimethylsilyl-protected glucopyranosides, forming (1→4)- or (1→6)-linked disaccharides. Its acetyl groups enhance solubility in organic solvents, facilitating high-yield glycosylation reactions .
Advanced Research Questions
Q. How can researchers address stereochemical inconsistencies observed during glycosylation with this compound?
Contradictions in stereochemical outcomes often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To mitigate this, preactivation strategies (e.g., using N-iodosuccinimide (NIS) and triflic acid) stabilize oxocarbenium intermediates, favoring β-selectivity. Kinetic studies and DFT calculations can further elucidate transition states to rationalize unexpected α/β ratios .
Q. What analytical methods resolve discrepancies in crystallographic data for this compound, particularly deviations in pyranose ring conformations?
When crystallographic data show conflicting chair conformations (e.g., C(3) vs. C(2) deviations), refinement using high-resolution datasets (>1.0 Å) and hydrogen-bonding analysis can clarify structural ambiguities. Comparative studies with analogous compounds (e.g., 2-fluoro derivatives) reveal how substituents influence ring puckering. Molecular dynamics simulations further validate observed deviations .
Q. How does the compound’s reactivity compare to other acetylated galactopyranose derivatives in orthogonal protection-deprotection strategies?
Unlike 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride, which favors α-glycosidic bonds, the 2-deoxy-D-galactopyranose derivative exhibits reduced steric hindrance, enhancing β-selectivity. Competitive experiments with benzyl or isopropylidene protecting groups highlight the acetyl group’s lability under basic conditions, enabling sequential deprotection for complex oligosaccharide assembly .
Q. What role does the compound play in synthesizing bioactive glycoconjugates, such as enzyme inhibitors or immunostimulants?
As a precursor to phenyl-2-deoxy-2-fluoro-α-D-galactopyranosides, it inhibits α-2-L-fucosyl transferase, a target in cancer metastasis. Its phthalimido derivatives are intermediates in synthesizing immunostimulatory disaccharides, where the acetyl groups are selectively replaced with sulfates or amino sugars to modulate bioactivity .
Methodological Considerations
Q. How can researchers optimize glycosylation efficiency when using this compound as a donor?
- Preactivation: Generate trichloroacetimidate or thioglycoside intermediates to enhance electrophilicity.
- Solvent Choice: Use dichloromethane or toluene for improved donor-acceptor interactions.
- Catalysis: Employ Lewis acids (e.g., BF·OEt) or Brønsted acids (e.g., TfOH) to stabilize transition states .
Q. What strategies mitigate acetyl group migration during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
